molecular formula C9H9FN2 B1301773 2-Dimethylamino-6-fluorobenzonitrile CAS No. 96994-73-9

2-Dimethylamino-6-fluorobenzonitrile

Cat. No. B1301773
CAS RN: 96994-73-9
M. Wt: 164.18 g/mol
InChI Key: WWNKVUULRIWDJZ-UHFFFAOYSA-N
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Description

2-Dimethylamino-6-fluorobenzonitrile (2-DMFBN) is a chemical compound belonging to the family of nitriles. It is a white, crystalline solid with a melting point of 115 °C. 2-DMFBN is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

2-Dimethylamino-6-fluorobenzonitrile, similar to its related compounds, has been a subject of interest in the field of chemical synthesis and properties. Szumigala et al. (2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile, which is structurally similar to this compound, demonstrating the potential for efficient production of such compounds (Szumigala et al., 2004). Additionally, Ribeiro da Silva et al. (2012) conducted an energetic and structural study of fluoro-substituted benzonitriles, which are relevant to understanding the properties of this compound (Ribeiro da Silva et al., 2012).

Medical and Biological Applications

In the medical field, derivatives of dimethylamino-fluorobenzonitrile have been explored for diagnostic purposes. Shoghi-Jadid et al. (2002) utilized a derivative of this compound, [18F]FDDNP, with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients, indicating the potential of such compounds in neuroimaging (Shoghi-Jadid et al., 2002).

Photophysical Applications

Vázquez et al. (2005) synthesized 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), a compound structurally related to this compound, which shows promising properties as a fluorescent probe in biological applications due to its sensitivity to environmental changes (Vázquez et al., 2005).

Quantum Mechanics and Computational Studies

Khajehzadeh and Moghadam (2017) investigated the molecular structure and properties of a related antidepressant compound using quantum mechanics, highlighting the importance of computational methods in understanding the properties and potential applications of such compounds (Khajehzadeh and Moghadam, 2017).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .

properties

IUPAC Name

2-(dimethylamino)-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-12(2)9-5-3-4-8(10)7(9)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNKVUULRIWDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371837
Record name 2-Dimethylamino-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96994-73-9
Record name 2-Dimethylamino-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96994-73-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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